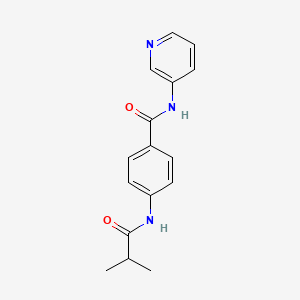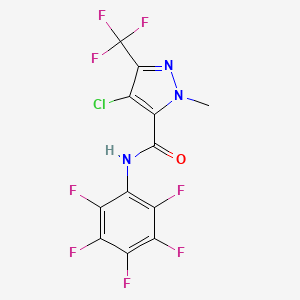![molecular formula C24H22N4O2S B4709490 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4709490.png)
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine" involves multi-step chemical reactions, starting from basic heterocyclic cores and leading to complex structures. For example, the synthesis of 2-[4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/-ol/-amine/-thiol] pyrrole showcases the preparation of complex molecules through reactions involving phenyl thiourea, guanidine carbonate, urea, and thiourea in alcoholic KOH, followed by cyclization processes (Narule et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by dense networks of rings, including benzodioxoles, piperazines, and pyrimidines. Detailed structural characterization is typically achieved using spectroscopic methods such as FT-IR, (1)H NMR, and (13)C NMR, complemented by density functional theory (DFT) calculations for optimizing geometries and predicting electronic structures. These techniques allow for the elucidation of complex molecular geometries and the confirmation of theoretical predictions with experimental data (Inkaya et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic attacks, cyclization, and substitutions, leading to a variety of derivatives with diverse chemical functionalities. For instance, reactions with different aryl anilines or through the use of microwave irradiation can yield novel pyrimidine derivatives, indicating the chemical versatility and reactivity of the core structure (Mekky et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications and are often determined through empirical studies. For example, X-ray crystallography provides insights into the crystalline structure, which, coupled with DFT calculations, can reveal detailed information about the compound's physical characteristics and stability (Özdemir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the compound's potential uses. Studies often focus on the compound's ability to undergo specific reactions, its behavior under different conditions, and its interaction with biological targets. Computational chemistry methods like DFT are invaluable for predicting these properties and guiding experimental designs (Rajamani & Muthu, 2013).
Mécanisme D'action
Target of Action
The primary targets of the compound “4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
As the compound is part of a collection of rare and unique chemicals, its effects on biochemical pathways are still under investigation .
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
4-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde dehydrogenase 3A1 (ALDH3A1), forming direct interactions with the active-site cysteine residues . This interaction suggests that the compound may act as an inhibitor, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds containing the 1,3-benzodioxole moiety, similar to our compound, exhibit a broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor against aldehyde binding in ALDH3A1, forming direct interactions with the catalytic nucleophile, Cys243 . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with ALDH3A1 suggests that it may influence the metabolism of aldehydes and related compounds .
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-2-4-18(5-3-1)19-14-31-24-22(19)23(25-15-26-24)28-10-8-27(9-11-28)13-17-6-7-20-21(12-17)30-16-29-20/h1-7,12,14-15H,8-11,13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGSKPWJYIIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C(=CSC5=NC=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methylphenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4709411.png)
![7-[(4-chlorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4709417.png)
![N-benzyl-N-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B4709425.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4709432.png)


![3-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4709447.png)
![[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol](/img/structure/B4709452.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4709472.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4709478.png)
![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)
![N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4709519.png)
![N-cyclohexyl-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709524.png)
![N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709528.png)